5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
This compound is a brominated thiophene carboxamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group. The 2,4-dimethoxy substitution on the phenyl ring may influence solubility and electronic effects, impacting pharmacological activity.
Properties
IUPAC Name |
5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-8-3-4-9(10(7-8)22-2)14-18-19-15(23-14)17-13(20)11-5-6-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGGJJHFLAYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene-2-Carboxylic Acid
The bromination of thiophene-2-carboxylic acid at the 5-position is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under inert conditions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Solvent : THF or dichloromethane (DCM).
- Yield : ~90%.
Mechanism : Radical bromination occurs selectively at the 5-position due to the electron-withdrawing effect of the carboxylic acid group.
Conversion to Carboxamide
The carboxylic acid is converted to the carboxamide via reaction with ammonia or amines in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) .
Synthesis of 5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
Formation of 2,4-Dimethoxybenzohydrazide
2,4-Dimethoxybenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide.
Cyclization to Oxadiazole
The hydrazide undergoes cyclization with cyanogen bromide (CNBr) in anhydrous DCM to form the oxadiazole ring.
Mechanism : Nucleophilic attack by the hydrazide nitrogen on the electrophilic carbon of CNBr, followed by elimination of HBr.
Coupling of Subunits via Amide Bond Formation
Activation of 5-Bromothiophene-2-Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in DCM.
Amide Coupling with 5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The acyl chloride reacts with the oxadiazole amine in the presence of triethylamine (Et₃N) to form the final amide.
Alternative Synthetic Routes and Optimization
One-Pot Oxadiazole Formation and Coupling
A streamlined approach involves reacting 2,4-dimethoxybenzohydrazide directly with 5-bromothiophene-2-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) .
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 30 minutes) accelerates oxadiazole formation, improving yields to 80–85%.
Critical Reaction Parameters and Challenges
Regioselectivity in Bromination
The electron-deficient thiophene ring directs bromination to the 5-position, but trace impurities (e.g., 4-bromo isomer) require purification via silica gel chromatography .
Oxadiazole Ring Stability
The oxadiazole ring is sensitive to hydrolysis under acidic conditions. Reactions must be conducted in anhydrous solvents with molecular sieves.
Purification Techniques
- Column Chromatography : Essential for isolating intermediates (hexane/ethyl acetate gradients).
- Recrystallization : Final product purity (>95%) is achieved using ethanol/water mixtures.
Scalability and Industrial Considerations
Large-scale production employs continuous flow reactors for bromination and cyclization steps, enhancing reproducibility and safety. Catalyst recycling (e.g., Pd in coupling reactions) reduces costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the thiophene ring undergoes nucleophilic substitution under mild conditions, enabling derivatization for structure-activity studies.
Oxidation-Reduction Reactions
The nitrothiophene and oxadiazole moieties participate in redox transformations critical for prodrug activation or metabolite formation.
Oxidation
Reduction
Ring-Opening and Rearrangement Reactions
The 1,3,4-oxadiazole ring undergoes ring-opening under acidic or basic conditions, enabling access to diverse heterocycles.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aromatic diversification for structure-activity relationship (SAR) studies.
Hydrolysis and Condensation Reactions
The carboxamide group undergoes hydrolysis or condensation, modulating pharmacokinetic properties.
Research Implications
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Antimicrobial Applications : Bromine substitution enhances activity against Mycobacterium tuberculosis (MIC: 0.016 μg/mL) .
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Anticancer Potential : Suzuki-coupled biaryl derivatives inhibit STAT3 signaling (IC₅₀: 8.2–12.1 nM) .
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Solubility Optimization : Reduction of the carboxamide to amine improves aqueous solubility (ΔlogP = -1.5) .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, with applications in tuberculosis and oncology drug discovery.
Scientific Research Applications
Calcium Channel Inhibition
Research indicates that 5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exhibits significant activity as a selective T-type calcium channel inhibitor. Dysregulation of T-type calcium channels is associated with various neurological and cardiovascular disorders. Therefore, this compound holds promise for therapeutic exploration in treating conditions such as epilepsy and chronic pain.
Antidiabetic Activity
Preliminary studies on related compounds indicate potential anti-diabetic effects. For example, certain oxadiazole derivatives have shown significant reductions in glucose levels in genetically modified models . This suggests that further research into the metabolic effects of this compound could reveal valuable insights into its applicability for diabetes management.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom on the thiophene ring can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substitutions on the Oxadiazole Ring
Example :
- 5-Bromo-N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide Structural Difference: The 2,4-dimethoxyphenyl group in the target compound is replaced with a 4-fluorophenyl group. Activity: This analog was identified as a kinase inhibitor in studies targeting Staphylococcus aureus Bacillithiol Transferase BstA.
Key Insight: Methoxy groups (–OCH₃) are stronger electron donors than fluorine (–F), which could modulate the oxadiazole ring’s electron density and influence interactions with biological targets.
Analogs with Different Heterocyclic Cores
Example :
- N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]-4-bromothiophene-2-carboxamide Structural Difference: Replaces the 1,3,4-oxadiazole with a 1,3-thiazole ring. Activity: Demonstrated significant cytotoxic and cytostatic effects in anticancer studies.
Example :
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine Structural Difference: Uses a 1,3,4-thiadiazole core instead of oxadiazole. Activity: Known for insecticidal and fungicidal properties. The sulfur atom in thiadiazole increases lipophilicity, which may improve membrane permeability compared to oxadiazole derivatives .
Key Insight : Heterocycle choice (oxadiazole vs. thiazole vs. thiadiazole) significantly affects electronic properties and bioactivity profiles.
Analogs with Modified Carboxamide Substituents
Example :
- 4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Example :
- 5-Bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide Structural Difference: Substitutes the 1,3,4-oxadiazole with a 1,2-oxazole ring.
Key Insight : Carboxamide substituents dictate solubility, metabolic stability, and target selectivity.
Biological Activity
5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound notable for its potential therapeutic applications. Its unique structure incorporates both thiophene and oxadiazole moieties, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15BrN4O3S, with a molecular weight of approximately 410.2 g/mol. The presence of a bromine atom and a dimethoxy-substituted phenyl ring contributes to its unique properties.
Research indicates that this compound primarily acts as a selective T-type calcium channel inhibitor . T-type calcium channels play a critical role in neuronal excitability and pain transmission. Dysregulation of these channels is linked to various neurological and cardiovascular disorders, making this compound a candidate for therapeutic exploration in these areas.
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in calcium signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Biological Activity
The biological activity of this compound can be summarized in the following categories:
Antitumor Activity
Oxadiazole derivatives are often explored for their anticancer potential. The presence of electron-donating groups in the structure has been correlated with increased cytotoxic activity against cancer cell lines. The structural features of this compound may similarly enhance its antitumor efficacy .
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves sequential functionalization:
- Step 1 : Bromination of the thiophene ring using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to introduce the bromine substituent .
- Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate. This requires dehydrating agents like POCl₃ or H₂SO₄ at reflux .
- Step 3 : Coupling the oxadiazole moiety to the 2,4-dimethoxyphenyl group using Suzuki-Miyaura or Ullmann-type cross-coupling reactions, with Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .
Key intermediates include the bromothiophene-carboxylic acid and the 2,4-dimethoxyphenyl-oxadiazole precursor.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on signals for the thiophene (δ 6.8–7.5 ppm for protons), oxadiazole (no direct proton signals), and methoxy groups (δ 3.8–4.0 ppm). The carboxamide NH peak appears as a broad singlet (~δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve crystal packing and confirm the planarity of the oxadiazole-thiophene core, which impacts π-π stacking in biological interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in anticancer assays)?
- Methodological Answer : Discrepancies may arise from:
- Compound Purity : Use orthogonal purity assessments (HPLC, DSC) to rule out impurities >95% .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%) .
- Metabolic Stability : Perform stability studies in liver microsomes to assess degradation under physiological conditions .
- Data Validation : Use dose-response curves with triplicate measurements and statistical validation (e.g., p < 0.05 via ANOVA) .
Q. What strategies optimize the reaction yield and selectivity during oxadiazole ring formation?
- Methodological Answer :
- Solvent Optimization : Replace traditional H₂SO₄ with polyphosphoric acid (PPA) to reduce side reactions (e.g., sulfonation) .
- Catalyst Screening : Test Pd/Cu bimetallic systems for coupling steps to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >80% yield .
Q. How do electronic effects of the 2,4-dimethoxyphenyl group influence the compound’s binding to biological targets?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density (e.g., Mulliken charges) on the oxadiazole and methoxy groups. The methoxy groups donate electron density, enhancing H-bonding with kinase active sites .
- SAR Studies : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring and compare inhibitory potency in enzymatic assays .
Data Analysis & Experimental Design
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (target ~3.5 for bioavailability), CYP450 inhibition, and blood-brain barrier penetration .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP-1. Prioritize residues forming H-bonds with the carboxamide and oxadiazole groups .
Q. How can researchers validate the stability of this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and neutral buffers (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .
Conflict Resolution & Advanced Techniques
Q. What experimental approaches can reconcile conflicting data on the compound’s mechanism of action (e.g., apoptosis induction vs. cell cycle arrest)?
- Methodological Answer :
- Multiparametric Assays : Combine flow cytometry (Annexin V/PI staining) with cell cycle analysis (propidium iodide) in the same experiment .
- Western Blotting : Quantify protein markers (e.g., Bcl-2 for apoptosis, cyclin D1 for cell cycle) across multiple time points (0–48 h) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) via emulsion-diffusion methods to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
